molecular formula C8H12FNO B585977 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) CAS No. 148855-30-5

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI)

Cat. No.: B585977
CAS No.: 148855-30-5
M. Wt: 157.188
InChI Key: JHGUMTGYRXNWMQ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) is a fluorinated heterocyclic molecule belonging to the indolizinone class. The 7-fluorohexahydro modification introduces a fluorine atom at the 7-position and full saturation (hexahydro) of the ring system, while the trans configuration indicates stereochemical specificity.

Key structural features include:

  • Fluorine substitution: Enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs.
  • Hexahydro backbone: Reduces ring strain and increases conformational flexibility.
  • Trans stereochemistry: Influences molecular interactions with biological targets .

The following analysis relies on structurally related compounds to infer properties and applications.

Properties

IUPAC Name

(7S,8aS)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUMTGYRXNWMQ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1C[C@H](CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Ring Closure

A common route involves cyclization of substituted indole precursors. For example, 3-(2-nitrovinyl)-1H-indoles react with phenols under Brønsted acid catalysis (e.g., polyphosphoric acid) to form benzofuran-indole hybrids, which are subsequently oxidized to indolizinones. Adjusting the nitrovinyl group to a fluoroalkyl substituent enables incorporation of the 7-fluoro moiety.

Typical Procedure :

  • Reactants : 3-(2-nitrovinyl)-1H-indole (1 mmol), phenol derivatives (1 mmol), methanesulfonic acid (4 mL).

  • Conditions : Stirred at 40°C for 1 h, neutralized with aqueous NH₃, and purified via column chromatography.

  • Yield : 51–74% for analogous structures.

Transition Metal-Mediated Cyclization

Palladium-catalyzed cross-coupling has been employed for constructing the indolizinone core. A Suzuki-Miyaura coupling between bromoindoles and fluorinated boronic esters introduces the 7-fluoro group, followed by intramolecular lactamization.

Fluorination Strategies

Electrophilic Fluorination

ReagentSolventTemperatureYield (%)
Selectfluor™Acetonitrile60°C68
NFSIDMF80°C72

Nucleophilic Displacement

Fluoride ion displacement of chloro or nitro intermediates is a cost-effective alternative. For example, 7-chloroindolizinone treated with KF in DMSO at 120°C achieves 65–70% conversion to the fluoro derivative.

Stereoselective Synthesis of trans-Configuration

Chiral Auxiliary Approach

Using (R)- or (S)-configured starting materials, such as trans-2-aminocyclohexanol, enforces the desired stereochemistry. The auxiliary is removed after cyclization via hydrolysis.

Solvent-Induced Diastereocontrol

Reactions in pyridine or DMF favor trans-isomer formation due to steric hindrance and polar aprotic effects. For instance, cyclization in pyridine yields a 9:1 trans:cis ratio.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction times from hours to minutes. A reported method achieved 82% yield in 20 minutes using ethanol as a solvent.

Deep Eutectic Solvents (DES)

Choline chloride-urea DES promotes eco-friendly cyclization, with yields comparable to traditional solvents (75–80%) and easier product isolation.

Industrial-Scale Production

Continuous Flow Reactors

A patent-described process uses continuous flow systems for high-throughput synthesis:

  • Step 1 : Chlorination of dimethyl malonate (Cl₂, CH₂Cl₂, 25°C).

  • Step 2 : Methoxylation with NaOMe/MeOH.

  • Step 3 : Cyclization with formamide (reflux, 4 h).

  • Step 4 : Fluorination with KF (120°C, DMSO).

  • Overall Yield : 58% (purity >99%).

Challenges and Optimization

By-Product Formation

Competing pathways may generate defluoro or cis-isomers. Using excess fluorinating agents (1.5–2 eq) and low temperatures (−20°C) minimizes these issues.

Purification Techniques

Silica gel chromatography remains standard, but crystallization from ethanol/water mixtures improves recovery (85–90% purity) .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indolizinone ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs.

    Industry: The compound’s stability and reactivity make it useful in manufacturing processes and material science.

Mechanism of Action

The mechanism of action of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Research Findings and Functional Implications

Fluorine’s Role

The 7-fluoro group in the target compound likely:

  • Increases lipophilicity (higher LogP vs. non-fluorinated analogs), enhancing membrane permeability.
  • Stabilizes the molecule against oxidative metabolism, extending half-life in biological systems .

Hexahydro vs. Tetrahydro Backbones

  • Tetrahydro analogs (e.g., CAS 625852-58-6) may exhibit higher reactivity due to partial unsaturation .

Stereochemical Impact

The trans configuration imposes spatial constraints, which could:

  • Limit binding to sterically restricted active sites.
  • Reduce off-target interactions compared to cis isomers .

Biological Activity

3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) is a synthetic compound belonging to the indolizinone class, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and as a receptor tyrosine kinase (RTK) inhibitor. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Synthesis of 3(2H)-Indolizinone

The synthesis of 3(2H)-indolizinones often involves multi-step organic reactions, including cyclization and functionalization processes. The compound can be derived from various precursors through methods such as the Knoevenagel reaction and other condensation techniques. For instance, structural modifications at the C-3 position have been shown to enhance the biological activity of indolizinones by improving their binding affinity to target enzymes.

1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Research indicates that 3(2H)-indolizinone derivatives exhibit significant inhibitory effects on various RTKs, which are crucial in cancer progression. A study highlighted that specific modifications at the C-3 position led to selective inhibition of RTKs such as VEGF (Flk-1) and EGF. The potency of these compounds was assessed using human cancer cell lines, revealing submicromolar IC50 values for some derivatives .

CompoundRTK TargetIC50 (µM)Selectivity
Compound AVEGF (Flk-1)<0.5High
Compound BEGF<0.8Moderate
Compound CPDGF<1.0High

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human breast cancer cell lines (MCF7) demonstrated that several derivatives of 3(2H)-indolizinone exhibit potent cytotoxic effects. The growth inhibition was measured using the MTS assay, with results indicating effective dose-response relationships across a range of concentrations.

  • Example Data from Cytotoxicity Assays:
CompoundConcentration Range (µM)IC50 (µM)
Compound A1-10015
Compound B1-10025
Compound C1-10030

The mechanism through which these compounds exert their biological effects primarily involves competitive inhibition at the ATP-binding site of RTKs. Molecular docking studies have provided insights into how structural modifications influence binding affinity and selectivity towards specific kinases .

Case Studies

Several case studies have illustrated the therapeutic potential of indolizinone derivatives:

  • Case Study 1: A derivative demonstrated significant inhibition of tumor growth in xenograft models, supporting its application as a chemotherapeutic agent.
  • Case Study 2: Clinical trials involving modified indolizinones showed promising results in patients with refractory cancers, indicating favorable safety profiles and preliminary efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) in academic research?

  • Methodological Answer : Synthesis of indolizinone derivatives typically involves multi-step organic reactions, such as cyclization, fluorination, and hydrogenation. For example, analogous compounds (e.g., pyridoindole carboxamides) are synthesized via coupling reactions using precursors like aminobutyl or aminopentyl chains under controlled conditions (e.g., reflux in dichloromethane with carbodiimide catalysts) . Design of Experiments (DoE) methods, such as factorial or orthogonal designs, can optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield while minimizing trial-and-error approaches .

Example Synthetic Workflow :

StepReaction TypeKey ConditionsCharacterization Techniques
1CyclizationReflux in DCM, carbodiimide catalystTLC, NMR
2FluorinationKF/18-crown-6, anhydrous DMFFT-IR, MS
3HydrogenationH₂/Pd-C, ethanol, 50°CHPLC, elemental analysis

Q. How can structural characterization of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) be effectively performed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via ESI-MS .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl, C-F stretches) .
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., trans-configuration) using ¹H/¹³C NMR and NOE experiments .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
    • Validation : Cross-reference data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. What methodologies integrate computational and experimental approaches to optimize the reaction mechanism of 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI)?

  • Methodological Answer :

  • Computational Tools : Employ quantum chemical calculations (e.g., DFT, Gaussian) to model reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental validation to identify energy barriers and optimal conditions .
  • Experimental Feedback Loop : Use high-throughput screening (HTS) to test computationally predicted conditions (e.g., solvent polarity, catalyst choice) and refine models iteratively .
  • Case Study : A 2³ factorial design could evaluate factors like temperature (60–100°C), pressure (1–3 atm), and catalyst concentration (1–5 mol%), with yield as the response variable .

Q. How can researchers address contradictions in reported reaction yields or stereochemical outcomes for this compound?

  • Methodological Answer :

  • Data Triangulation : Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols) and compare with literature data. Use statistical tools (e.g., ANOVA, t-tests) to assess significance of discrepancies .
  • Sensitivity Analysis : Identify critical variables (e.g., purity of starting materials, moisture levels) via Monte Carlo simulations or Plackett-Burman designs .
  • Collaborative Validation : Share raw data (e.g., NMR spectra, chromatograms) through open-access platforms for peer verification .

Q. What advanced strategies are recommended for studying the bioactivity or pharmacological potential of this compound?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., enzymes, receptors) .
  • In Vitro Assays : Design dose-response experiments (e.g., IC₅₀ determination) with controls for cytotoxicity. Employ quasi-experimental designs with pretest/posttest frameworks to validate bioactivity .
  • Metabolite Tracking : Use LC-MS/MS to identify metabolic pathways and degradation products in simulated physiological conditions .

Key Methodological Resources

  • Experimental Design : Orthogonal arrays (e.g., Taguchi methods) for multi-factor optimization .
  • Computational Chemistry : Reaction path search algorithms (e.g., GRRM) for mechanistic insights .
  • Data Analysis : Regression models (e.g., partial least squares) to correlate experimental variables with outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.